molecular formula C18H20N2O B5134718 11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one CAS No. 109667-42-7

11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B5134718
CAS RN: 109667-42-7
M. Wt: 280.4 g/mol
InChI Key: OKPJEOSIUJHZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one” is a chemical compound with the molecular formula C18H20N2O . It’s a complex organic molecule that belongs to the class of organic compounds known as diazatricyclo compounds .


Molecular Structure Analysis

The molecular structure of “11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one” is quite complex due to its tricyclic nature . The molecule consists of three fused rings with nitrogen atoms incorporated into the ring structure .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Structurally Similar Compounds : This compound and its derivatives have been a subject of research in the synthesis of structurally similar compounds. For instance, the synthesis of (+)‐(1R,2S,9S)‐11‐Methyl‐7,11‐Diazatricyclo[7.3.1.02,7]Tridecane, a (+)‐Sparteine surrogate, was explored, highlighting its potential as a substitute in asymmetric synthesis (Dixon, McGrath, & O’Brien, 2006).

  • Investigations into Conformational Behavior : Research on substituent and solvent-dependent conformations of saturated diazatricyclic compounds, including 11-methyl-7,11-diazatricyclo[7.3.1.0 2,7]tridecan-13-one, has been conducted. This work focuses on the stereochemistry and isomerism of these compounds (Balázs, Nemes, Scheiber, & Tóth, 1999).

Potential in Asymmetric Synthesis

  • Use in Enantioselective Synthesis : The compound has been investigated for its role in enantioselective total synthesis, such as in the preparation of tricyclic 9-oxabispidine (Breuning & Steiner, 2008).

  • Evaluation in Lithiation-Substitution Processes : Studies include its evaluation in the enantioselective lithiation-substitution of N-(tert-butoxycarbonyl)pyrrolidine, demonstrating its utility in specific synthetic processes (Hermet et al., 2003).

Chemical Analysis and Characterization

  • X-Ray Crystallography Studies : X-ray crystallography has been used to analyze intermediates and derivatives of this compound, providing valuable insights into their molecular structures (Soldatenkov et al., 1996).

  • NMR have been utilized to characterize the structures of related compounds, such as in the synthesis of oxygen-bridged monastrol analogs (Cheng, Wang, Tan, Chen, & Shuai, 2012).

Catalysis and Reaction Mechanism Studies

  • Investigation in Nickel (0) Complexes : The compound and its variants have been studied in the context of nickel (0) complexes, providing insights into their potential use in organometallic chemistry (Brun et al., 2013).

  • Analysis of Rearrangement Reactions : Research has been conducted on the mechanism of rearrangement reactions in related tricyclic compounds, enhancing understanding of their chemical behavior (Adam, Lucchi, & Doerr, 1989).

Applications in Heterocyclic Chemistry

  • Formation of Oxygen-Bridged Heterocycles : The compound has been used in the formation of oxygen-bridged heterocycles, demonstrating its applicability in heterocyclic chemistry (Svetlik, Tureček, & Hanuš, 1988).

  • Synthesis of Bioisosteric Analogues : It has also been explored in the synthesis of precursors for bioisosteric colchicine analogues, showcasing its relevance in medicinal chemistry (Shishov et al., 2014).

Safety and Hazards

The safety and hazards associated with “11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one” are not well-documented . As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound.

properties

IUPAC Name

11-benzyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18-8-4-7-17-16-9-15(12-20(17)18)11-19(13-16)10-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPJEOSIUJHZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126516
Record name 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109667-42-7
Record name 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109667-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 2
Reactant of Route 2
11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 3
Reactant of Route 3
11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 4
Reactant of Route 4
11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 5
11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 6
11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.